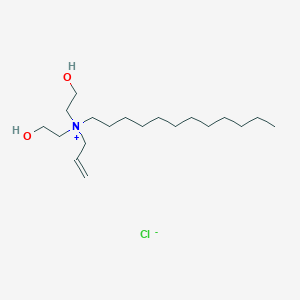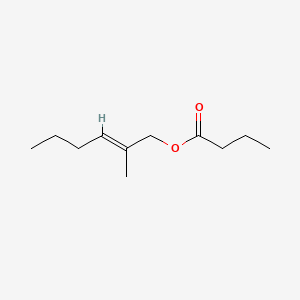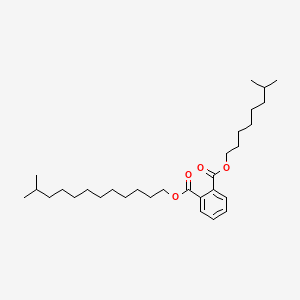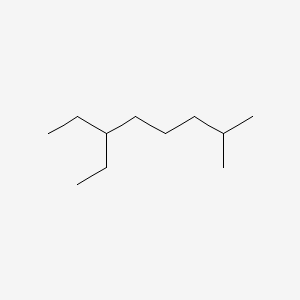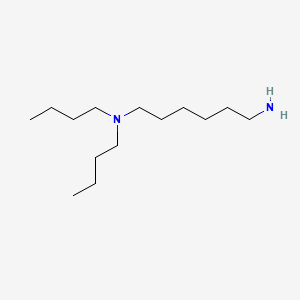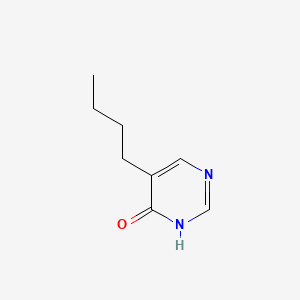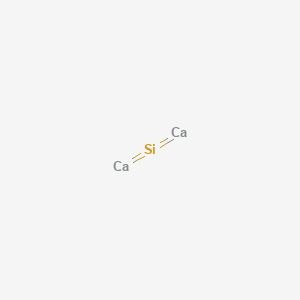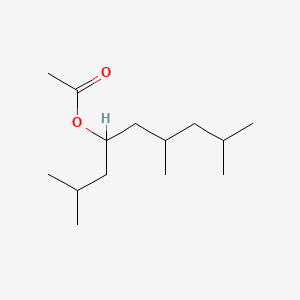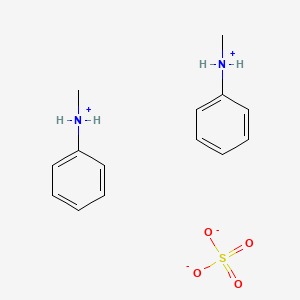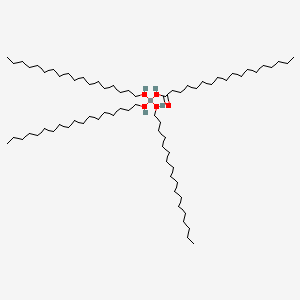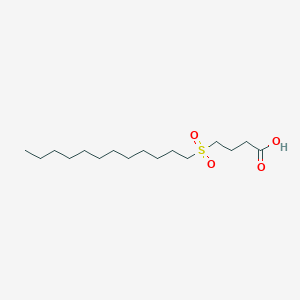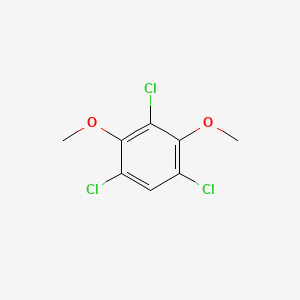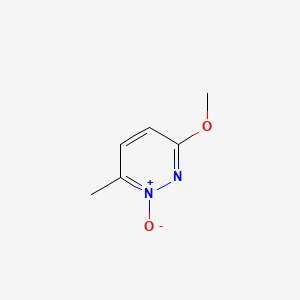
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide typically involves the reaction of 3-methoxy-6-methylpyridazine with an oxidizing agent. One common method includes the use of hydrogen peroxide or a peracid in an organic solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent pyridazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of higher oxides or ring-opened products.
Reduction: Regeneration of the parent pyridazine.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学的研究の応用
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering the function of the enzyme. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 3-Methoxy-6-methylpyridazine
Uniqueness
3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide is unique due to its specific substitution pattern and the presence of the 1-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
特性
CAS番号 |
1074-48-2 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
3-methoxy-6-methyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-4-6(10-2)7-8(5)9/h3-4H,1-2H3 |
InChIキー |
PGVUKMGRWXZNSD-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](N=C(C=C1)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


